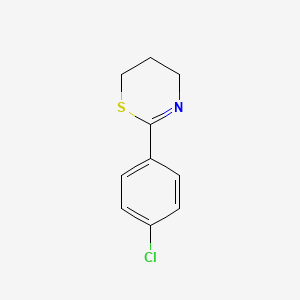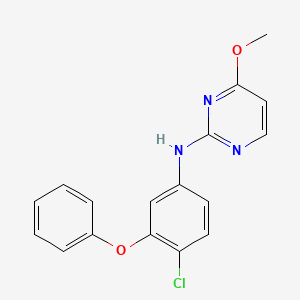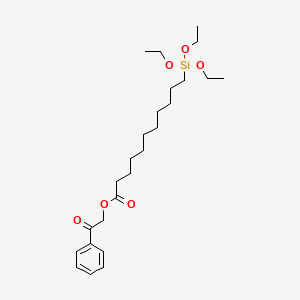
2-Oxo-2-phenylethyl 11-(triethoxysilyl)undecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-2-phenylethyl 11-(triethoxysilyl)undecanoate is a compound that combines organic and inorganic chemistry, featuring both a phenyl group and a triethoxysilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl 11-(triethoxysilyl)undecanoate typically involves multiple steps. One common method includes the hydrosilylation of ethyl 10-undecenoate followed by a condensation reaction with poly(methyl silsesquioxane) nanoparticles . The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the hydrosilylation process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-phenylethyl 11-(triethoxysilyl)undecanoate can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized under specific conditions.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The triethoxysilyl group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols can react with the triethoxysilyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl group can lead to benzoic acid derivatives, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
2-Oxo-2-phenylethyl 11-(triethoxysilyl)undecanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Oxo-2-phenylethyl 11-(triethoxysilyl)undecanoate involves its interaction with various molecular targets. The triethoxysilyl group can form strong bonds with silica surfaces, making it useful in surface modification applications. The phenyl group can interact with biological molecules, potentially influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 11-(triethoxysilyl)undecanoate: Similar in structure but lacks the phenyl group.
2-Oxo-2-phenylethyl acetate: Similar in structure but lacks the triethoxysilyl group.
Uniqueness
2-Oxo-2-phenylethyl 11-(triethoxysilyl)undecanoate is unique due to its combination of organic and inorganic functional groups, which allows it to participate in a wide range of chemical reactions and applications. This dual functionality makes it a versatile compound in both research and industrial settings .
Properties
CAS No. |
923294-13-7 |
|---|---|
Molecular Formula |
C25H42O6Si |
Molecular Weight |
466.7 g/mol |
IUPAC Name |
phenacyl 11-triethoxysilylundecanoate |
InChI |
InChI=1S/C25H42O6Si/c1-4-29-32(30-5-2,31-6-3)21-17-12-10-8-7-9-11-16-20-25(27)28-22-24(26)23-18-14-13-15-19-23/h13-15,18-19H,4-12,16-17,20-22H2,1-3H3 |
InChI Key |
LAKLTHQUYZEVCW-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCCCCCCCCC(=O)OCC(=O)C1=CC=CC=C1)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(4-Fluorophenoxy)piperidin-1-yl]benzene-1-sulfonamide](/img/structure/B14202718.png)
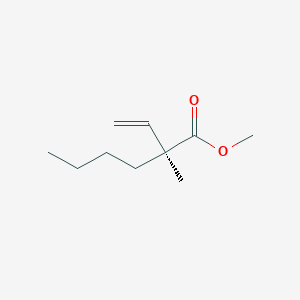
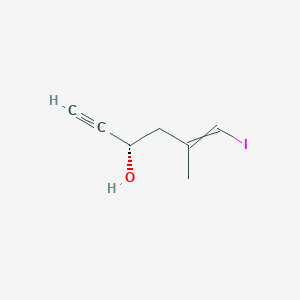
![1-Phenyl-3-{2-[4-(propan-2-yl)phenoxy]anilino}but-2-en-1-one](/img/structure/B14202756.png)
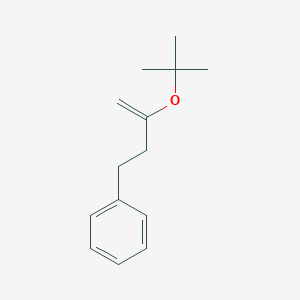
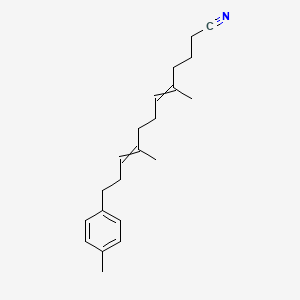
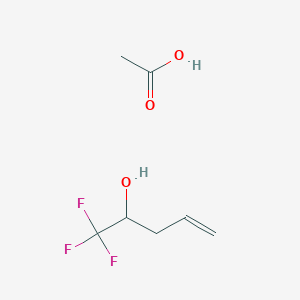
![tert-Butyl [methoxy(4-nitrophenyl)methyl]carbamate](/img/structure/B14202778.png)
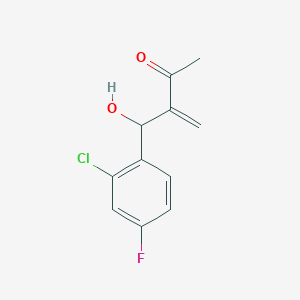
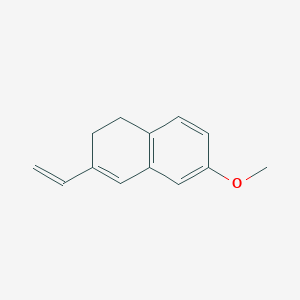
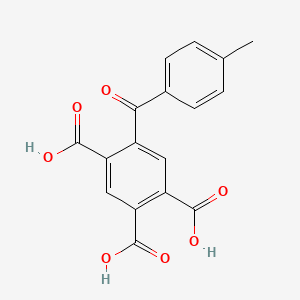
![{[2-(Hydroxyamino)-2-oxoethyl][(4-nitrophenyl)methyl]amino}acetic acid](/img/structure/B14202804.png)
